Rel-(3ar,4s,6s,7s,7as)-5-tert-butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3ar,4s,6s,7s,7as)-5-tert-butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3ar,4s,6s,7s,7as)-5-tert-butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dioxolopyr Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxolopyr ring system.
Introduction of Substituents: The tert-butyl and ethyl groups are introduced through alkylation reactions using suitable alkyl halides and strong bases.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired tetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr structure.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Rel-(3ar,4s,6s,7s,7as)-5-tert-butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone or ester functionalities into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
Rel-(3ar,4s,6s,7s,7as)-5-tert-butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Rel-(3ar,4s,6s,7s,7as)-5-tert-butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Rel-(3ar,4s,6s,7s,7as)-5-tert-butyl 6-methyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr
- Rel-(3ar,4s,6s,7s,7as)-5-tert-butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr
Uniqueness
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties. The presence of tert-butyl and ethyl groups imparts distinct steric and electronic effects, influencing its reactivity and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
8-O-tert-butyl 9-O-ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane-8,9-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO6/c1-7-21-14(19)11-9-8-10(13-12(9)22-17(5,6)23-13)18(11)15(20)24-16(2,3)4/h9-13H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPXZPVCUAQSIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)C3C2OC(O3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.